molecular formula C8H21ClO2Si2 B13417167 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane CAS No. 70900-20-8

3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane

Cat. No.: B13417167
CAS No.: 70900-20-8
M. Wt: 240.87 g/mol
InChI Key: KICJSWICRQDDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced distillation techniques helps in the purification process, removing any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New organosilicon compounds with different functional groups.

    Hydrolysis: Silanols and methanol.

    Condensation Reactions: Siloxane polymers and oligomers.

Scientific Research Applications

3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane involves its ability to form covalent bonds with various substrates. The compound’s methoxy groups can undergo hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective coupling agent and surface modifier .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropyltrimethoxysilane
  • 3-Chloropropyltriethoxysilane
  • 3-Chloropropylmethyldimethoxysilane

Uniqueness

Compared to similar compounds, 3-Chloropropyl-methoxy-methyl-trimethylsilyloxysilane offers unique advantages, such as:

Properties

CAS No.

70900-20-8

Molecular Formula

C8H21ClO2Si2

Molecular Weight

240.87 g/mol

IUPAC Name

3-chloropropyl-methoxy-methyl-trimethylsilyloxysilane

InChI

InChI=1S/C8H21ClO2Si2/c1-10-13(5,8-6-7-9)11-12(2,3)4/h6-8H2,1-5H3

InChI Key

KICJSWICRQDDPN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCCCl)O[Si](C)(C)C

Related CAS

70900-20-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.